2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide
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Overview
Description
2-Bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, methoxy, and nitrophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide typically involves the bromination of 3,4,5-trimethoxybenzoic acid followed by amide formation with 2-methyl-4-nitroaniline. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The amide formation is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-Bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The bromine and nitrophenyl groups can play a role in binding to active sites or interacting with other molecules.
Comparison with Similar Compounds
- 2-Bromo-3,4,5-trimethoxybenzaldehyde
- 2-Bromo-3,4,5-trimethoxybenzoic acid
- 2-Bromo-3,4,5-trimethoxy-N-(4-methyl-2-nitrophenyl)benzamide
Comparison: 2-Bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide is unique due to the presence of both bromine and nitrophenyl groups, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O6/c1-9-7-10(20(22)23)5-6-12(9)19-17(21)11-8-13(24-2)15(25-3)16(26-4)14(11)18/h5-8H,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYKLKPFFRZTJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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